molecular formula C17H19NO3S2 B2478044 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone CAS No. 2034534-92-2

1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone

Cat. No. B2478044
CAS RN: 2034534-92-2
M. Wt: 349.46
InChI Key: YOGDMZKGMZOUON-UHFFFAOYSA-N
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Description

1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone, also known as DT-010, is a novel chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DT-010 is a member of the thiazepane class of compounds, which have been shown to possess a variety of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.

Scientific Research Applications

Synthesis and Characterization Techniques

Research on similar compounds often involves detailed synthesis and characterization techniques. For instance, studies on related thiazole and thiazepane derivatives highlight the importance of microwave-assisted synthesis, which is noted for its efficiency in producing potential anti-cancer agents (Mahmoud et al., 2021). Such methodologies can be pivotal in the development of new compounds with therapeutic potentials, offering insights into scalable and efficient synthetic routes.

Mechanistic Insights and Applications

The degradation mechanisms of phenolic compounds by enzymes, as studied in compounds structurally related to lignin, provide valuable mechanistic insights (Kawai et al., 1988). Understanding these mechanisms is crucial in applications ranging from bioremediation to the design of biologically active compounds.

Anticancer and Antimicrobial Potential

Several studies have focused on the synthesis of novel compounds with potential anticancer and antimicrobial activities. For example, thiazole derivatives have been evaluated for their antitumor activities, showing promising results against certain cancer cell lines (Mahmoud et al., 2021). These findings underscore the importance of chemical synthesis in discovering new therapeutic agents.

properties

IUPAC Name

1-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S2/c19-17(13-15-7-4-11-22-15)18-9-8-16(23(20,21)12-10-18)14-5-2-1-3-6-14/h1-7,11,16H,8-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOGDMZKGMZOUON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone

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